molecular formula C8H6F2N2O B1523943 3-Amino-4-(difluoromethoxy)benzonitrile CAS No. 1211578-67-4

3-Amino-4-(difluoromethoxy)benzonitrile

Cat. No. B1523943
CAS RN: 1211578-67-4
M. Wt: 184.14 g/mol
InChI Key: JBQCKWIKOZPSOD-UHFFFAOYSA-N
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Description

3-Amino-4-(difluoromethoxy)benzonitrile, also known as DFM-BN, is a small molecule used in various scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, including the synthesis of other molecules, the study of biochemical and physiological processes, and the investigation of drug action mechanisms.

Scientific Research Applications

Polymer Solar Cells Enhancement

A perfluorinated compound similar in structure, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), significantly increased the power conversion efficiency of polymer solar cells. ATMB facilitated the ordering of poly(3-hexylthiophene) chains, leading to larger crystal size, higher absorbance, and enhanced hole mobility, which contributed to an increased power conversion efficiency of 5.03% in polymer solar cells (Jeong et al., 2011).

Intramolecular Charge Transfer

4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a molecule structurally related to 3-Amino-4-(difluoromethoxy)benzonitrile, is known for dual fluorescence, often attributed to an intramolecular charge-transfer (ICT) state. Research involving advanced computational methods revealed a twisted geometry in the ICT state of DMABN, suggesting the possibility of complex electronic interactions similar compounds might undergo (Köhn & Hättig, 2004).

Corrosion Inhibition

Benzonitrile derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Experimental and computational studies indicated excellent corrosion inhibition, with the molecular structure of the derivatives playing a significant role in their effectiveness. The adsorption behavior of these compounds on metal surfaces followed Langmuir's adsorption isotherm (Chaouiki et al., 2018).

Phospholipid Membrane Asymmetry Study

Fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues, which can be transformed into nonfluorescent 7-amino-2,1,3-benzoxadiazol-4-yl-lipid derivatives, have been used to study lipid transport and membrane structure. The selective reaction of these compounds with membrane-bound lipids has been utilized in biochemical investigations to measure phospholipid translocase activity (McIntyre & Sleight, 1991).

Reactive Oxygen Species Detection

Derivatives of benzonitrile, such as 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been developed as fluorescence probes to selectively detect highly reactive oxygen species (hROS) and differentiate them from other reactive species. This has potential applications in studying the roles of hROS in various biological and chemical processes (Setsukinai et al., 2003).

properties

IUPAC Name

3-amino-4-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQCKWIKOZPSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(difluoromethoxy)benzonitrile

CAS RN

1211578-67-4
Record name 3-amino-4-(difluoromethoxy)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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